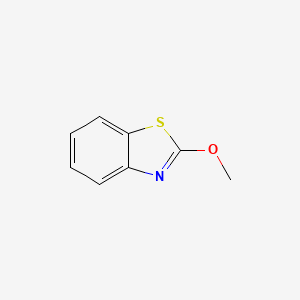

2-Methoxybenzothiazole

説明

Significance of Benzothiazole (B30560) Heterocycles in Medicinal and Organic Chemistry

The benzothiazole ring system is recognized as a "privileged scaffold" in medicinal chemistry. researchgate.netthepharmajournal.com This is attributed to its presence in a wide array of natural products and synthetic compounds that exhibit a broad spectrum of biological activities. ekb.eg The fusion of a benzene (B151609) ring with a thiazole (B1198619) ring creates a stable, planar, and lipophilic structure that can readily interact with various biological targets. rjptonline.org

Benzothiazole and its derivatives are integral components of many pharmacologically active molecules and are known to possess diverse therapeutic properties, including antimicrobial, anticancer, anti-inflammatory, anticonvulsant, antidiabetic, and antiviral activities. ekb.eg The versatility of the benzothiazole core allows for structural modifications at several positions, particularly the C-2 position, enabling chemists to fine-tune the molecule's steric, electronic, and physicochemical properties to optimize its biological efficacy. derpharmachemica.com This structural adaptability has made benzothiazole derivatives a focal point of extensive research, leading to the development of numerous therapeutic agents. ekb.eg

Role of Methoxy (B1213986) Substitution on the Benzothiazole Nucleus in Modulating Bioactivity

The introduction of a methoxy (-OCH3) group onto the benzothiazole nucleus can significantly modulate the molecule's biological activity. researchgate.netjgpt.co.in The methoxy group is an electron-donating group, which can alter the electron density of the heterocyclic ring system, thereby influencing its reactivity and its ability to participate in intermolecular interactions such as hydrogen bonding and π-stacking with biological receptors.

Detailed Research Findings

| Derivative Class | Biological Activity | Research Finding Summary | Source |

|---|---|---|---|

| Methoxy-substituted nitrobenzamides | Antifungal | Derivatives K-05 and K-06 showed potent antifungal activity against Aspergillus niger. researchgate.netjgpt.co.in | researchgate.netjgpt.co.in |

| Methoxy-substituted nitrobenzamides | Antibacterial | Compounds K-03, K-05, and K-06 demonstrated potent antibacterial activity against Pseudomonas aeruginosa. rjptonline.orgrjptonline.org | rjptonline.orgrjptonline.org |

| Methoxy-substituted nitrobenzamides | Antibacterial | Compound K-01 showed potent activity against Streptococcus pyogenes at concentrations of 50µg/ml and 100µg/ml. eresearchco.com | eresearchco.com |

| Methoxy-substituted nitrobenzamides | Antibacterial | Compound K-03 was identified as the most active derivative against Escherichia coli. innovareacademics.in | innovareacademics.in |

| Substituted phenylamino (B1219803) based methoxybenzothiazole | Anticancer | Showed potent cytotoxic activity against HeLa cancer cell lines with an IC50 value of 0.5 ± 0.02 µM. tandfonline.comnih.gov | tandfonline.comnih.gov |

| Thiadiazole-methoxybenzothiazole | Anticancer | A derivative incorporating a thiadiazole ring showed significant anticancer potential, attributed to the electron-donating methoxy moiety. tandfonline.comresearchgate.net | tandfonline.comresearchgate.net |

| 4-Substituted methoxybenzoyl-aryl-thiazole (SMART) | Anticancer | A derivative with a 3,4,5-trimethoxyphenyl group showed excellent growth inhibition against various cancer cells (IC50 = 21−71 nM). acs.org | acs.org |

| 2-[3-(substituted phenyl)-4-formylpyrazol-1-yl]-6-methoxy Benzothiazole | Antimicrobial | Derivatives were synthesized and evaluated for antimicrobial activity, with several compounds showing potent activity against bacterial and fungal strains. thepharmajournal.com | thepharmajournal.com |

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2-methoxy-1,3-benzothiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NOS/c1-10-8-9-6-4-2-3-5-7(6)11-8/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJKLTHIQRARJCE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC2=CC=CC=C2S1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00212707 | |

| Record name | Benzothiazole, 2-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00212707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63321-86-8 | |

| Record name | Benzothiazole, 2-methoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063321868 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 63321-86-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=81224 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzothiazole, 2-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00212707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 63321-86-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Derivatization Strategies for 2 Methoxybenzothiazole

Direct Synthesis of 2-Amino-6-methoxybenzothiazole (B104352) and Related Precursors

The synthesis of 2-amino-6-methoxybenzothiazole is a critical first step for the development of a diverse range of derivatives. A prevalent method involves the reaction of p-anisidine (B42471) with ammonium (B1175870) thiocyanate (B1210189), followed by an oxidative ring closure of the resulting thiourea (B124793) intermediate. ekb.eg This cyclization is often facilitated by a catalytic amount of bromine in an alkaline medium. ekb.eg

Another established route starts with p-anisidine hydrochloride and sodium thiocyanate to form p-methoxyphenyl thiourea. guidechem.com This intermediate then undergoes cyclization with sulfuryl chloride in chloroform. guidechem.comorgsyn.org The reaction proceeds through the formation of a thiourea, which is then cyclized to the benzothiazole (B30560) ring. orgsyn.org An alternative approach involves the condensation of 2-aminothiophenol (B119425) with methoxy-substituted aromatic aldehydes or acids. For instance, the reaction of 2-aminothiophenol with 6-methoxy-substituted aromatic aldehydes in a solvent like DMF with sodium metabisulfite (B1197395) under reflux conditions yields the corresponding 2-substituted benzothiazoles.

The synthesis of the precursor 2-amino-6-methoxybenzothiazole can be achieved through several methods as summarized in the table below.

| Starting Material(s) | Reagents | Key Steps | Reference(s) |

| p-Anisidine | Ammonium thiocyanate, Bromine | Formation of thiourea, Oxidative cyclization | ekb.eg |

| p-Anisidine hydrochloride | Sodium thiocyanate, Sulfuryl chloride | Formation of p-methoxyphenyl thiourea, Cyclization | guidechem.com |

| 2-Aminothiophenol | Methoxy-substituted aromatic aldehydes/acids | Condensation, Cyclization |

Functionalization at the 2-Position of the Benzothiazole Ring System

The 2-amino group of 2-amino-6-methoxybenzothiazole serves as a versatile handle for a variety of chemical transformations, allowing for the introduction of diverse functional groups and the construction of more complex molecular architectures.

Synthesis of 2-Cyanobenzothiazole Derivatives from Methoxy-Substituted Benzothiazoles

The cyano group is a valuable functional group in organic synthesis, and its introduction at the 2-position of the benzothiazole ring opens up avenues for further derivatization.

Copper-catalyzed cyanation reactions have emerged as a powerful tool for the synthesis of 2-cyanobenzothiazoles. nih.gov A common strategy involves the Sandmeyer reaction, where the 2-amino group of 2-amino-6-methoxybenzothiazole is converted to a diazonium salt, which is then treated with a copper(I) cyanide reagent. mdpi.com While effective, this method can have variable yields.

A more recent development is the direct C-H functionalization/intramolecular C-S bond formation from N-arylcyanothioformamides, catalyzed by a palladium/copper system. mdpi.com This method offers a regioselective route to a wide range of substituted 2-cyanobenzothiazole derivatives. The reaction conditions typically involve heating the starting N-arylcyanothioformamide in a solvent mixture like DMSO/DMF in the presence of PdCl2, CuI, and KI. mdpi.com

The table below outlines key aspects of copper-catalyzed cyanation methods.

| Method | Starting Material | Key Reagents | Catalyst System | Reference(s) |

| Sandmeyer Reaction | 2-Amino-6-methoxybenzothiazole | Diazotizing agents, Copper(I) cyanide | Stoichiometric Copper | mdpi.com |

| C-H Functionalization/Intramolecular C-S Bond Formation | N-Arylcyanothioformamides | KI | PdCl2/CuI | mdpi.com |

The synthesis of 2-cyanobenzothiazoles often proceeds through key intermediates derived from 2-amino-6-methoxybenzothiazole. For instance, 2-amino-6-methoxybenzothiazole can be converted to 2-iodo-6-methoxybenzothiazole via diazotization followed by iodination with potassium iodide. The resulting iodo derivative can then undergo copper-catalyzed cyanation. Another precursor is 6-methoxy-1,3-benzothiazole-2-carboxamide, which can be dehydrated to the corresponding nitrile. mdpi.com

Formation of Schiff Bases from 2-Amino-6-methoxybenzothiazole

The primary amino group at the 2-position of 2-amino-6-methoxybenzothiazole readily undergoes condensation reactions with various aldehydes and ketones to form Schiff bases, which are compounds containing an azomethine group (-C=N-). aip.org This reaction is a cornerstone for generating a vast library of derivatives.

For example, 2-amino-6-methoxybenzothiazole can be reacted with a variety of aromatic aldehydes in absolute ethanol (B145695), often in an acidic medium, to produce the corresponding Schiff bases. ekb.egaip.org A specific example is the reaction with p-aminoacetophenone to yield a Schiff base intermediate. aip.org Another study reports the synthesis of a Schiff base by reacting 2-amino-6-methoxybenzothiazole with 2-hydroxy-4,6-dimethoxybenzaldehyde. researchgate.net These Schiff bases can serve as versatile intermediates for the synthesis of other heterocyclic systems, such as 4-thiazolidinones. nih.gov

The following table presents examples of aldehydes used in Schiff base formation with 2-amino-6-methoxybenzothiazole.

| Aldehyde/Ketone | Reaction Conditions | Resulting Schiff Base Type | Reference(s) |

| p-Aminoacetophenone | Stirring and cooling | Aromatic Schiff Base | aip.org |

| Various aromatic aldehydes | Absolute ethanol, acidic medium | Aromatic Schiff Bases | ekb.eg |

| 2-Hydroxy-4,6-dimethoxybenzaldehyde | Not specified | Hydroxylated and methoxylated aromatic Schiff base | researchgate.net |

Derivatization with Azo Linkages

The diazonium salt derived from 2-amino-6-methoxybenzothiazole is a key intermediate for the synthesis of azo compounds, which are characterized by the presence of an azo linkage (-N=N-). This is typically achieved through a coupling reaction with an electron-rich aromatic compound.

The synthesis involves diazotizing 2-amino-6-methoxybenzothiazole with sodium nitrite (B80452) in the presence of a strong acid, such as hydrochloric acid, at low temperatures (0-5 °C). aip.orgaip.org The resulting diazonium salt is then reacted with a suitable coupling partner. For instance, coupling with p-hydroxycinnamaldehyde has been reported to yield an azo compound. aip.org Similarly, reaction with 3-aminophenol (B1664112) can produce a novel azo-Schiff base ligand. aip.org These azo derivatives are often intensely colored and have been investigated for various applications.

The table below summarizes the synthesis of azo derivatives from 2-amino-6-methoxybenzothiazole.

| Coupling Partner | Reaction Conditions | Product Type | Reference(s) |

| p-Hydroxycinnamaldehyde | Pyridine (B92270), 0-5 °C | Azo compound | aip.org |

| 3-Aminophenol | Not specified | Azo-Schiff base ligand | aip.org |

Synthesis of 2-Substituted Carbamates and Acetamides

The 2-amino group of benzothiazole derivatives serves as a key handle for the synthesis of various functional groups, including acetamides and carbamates (often as urea (B33335) derivatives).

Acetamides are typically synthesized through the N-acetylation of 2-aminobenzothiazoles. A common method involves using acetylating agents like acetic anhydride (B1165640) or acetyl chloride. umpr.ac.id An alternative approach utilizes acetic acid directly, which can be advantageous due to the instability of acetic anhydride and acetyl chloride in the presence of moisture. umpr.ac.id For instance, N-(6-arylbenzo[d]thiazol-2-yl)acetamides have been successfully synthesized from acetylated 2-amino-6-bromobenzothiazole (B93375) precursors. mdpi.com The reaction of 2-aminobenzothiazoles with acetic acid under reflux conditions can yield the desired acetamides in high percentages (82-88%). umpr.ac.id

Carbamate (B1207046) derivatives, specifically N-benzothiazolyl ureas, are prepared by reacting 2-aminobenzothiazoles with various isocyanates. nih.gov This reaction is generally carried out in a dry solvent such as dichloromethane (B109758) or pyridine at temperatures ranging from room temperature to 100°C. nih.gov For example, reacting 6-methoxy-2-aminobenzothiazole with m-methoxy-benzo-isocyanate in pyridine yields the corresponding urea derivative. nih.gov This method allows for the introduction of a wide range of alkyl and aryl substituents onto the carbamate nitrogen.

| Product Type | Starting Material | Reagents | Key Features | Reference |

| Acetamide | 2-Aminobenzothiazole (B30445) | Acetic Acid | Direct acetylation, avoids unstable reagents | umpr.ac.id |

| Acetamide | 2-Amino-6-bromobenzothiazole | Acetic Anhydride, then Suzuki Coupling | Forms N-acetylated precursor for further modification | mdpi.com |

| Carbamate (Urea) | 2-Aminobenzothiazole | Alkyl/Aryl Isocyanates | Forms substituted urea derivatives | nih.gov |

| Carbamate (Urea) | 6-Methoxy-2-aminobenzothiazole | m-Methoxy-benzo-isocyanate | Synthesis of specifically substituted ureas | nih.gov |

Ring System Modifications and Fused Heterocycles Involving 2-Methoxybenzothiazole Intermediates

The 2-aminobenzothiazole framework is a valuable intermediate for constructing more complex fused and appended heterocyclic systems.

Synthesis of Chalcone (B49325) and Pyrazoline Derivatives

Chalcones , or 1,3-diarylprop-2-en-1-ones, are important synthetic intermediates that can be prepared using benzothiazole moieties. The synthesis typically follows the Claisen-Schmidt condensation pathway, where a benzothiazole-containing aldehyde or ketone is reacted with an appropriate acetophenone (B1666503) or aldehyde in the presence of a base like sodium or potassium hydroxide (B78521). uokerbala.edu.iqresearchgate.netthepharmajournal.com

These benzothiazole-bearing chalcones are then used to synthesize pyrazolines . The most common method involves the cyclization of the chalcone with hydrazine (B178648) hydrate (B1144303) or a substituted hydrazine (like phenylhydrazine) in a suitable solvent such as ethanol, often with a catalytic amount of acid (e.g., glacial acetic acid) or base. thepharmajournal.comgrafiati.comcore.ac.uk This reaction proceeds via the addition of the hydrazine to the α,β-unsaturated carbonyl system of the chalcone, followed by intramolecular cyclization and dehydration to form the five-membered pyrazoline ring.

| Derivative | Synthetic Route | Key Reagents | Intermediate | Reference |

| Chalcone | Claisen-Schmidt Condensation | Substituted benzaldehyde (B42025), Acetophenone, NaOH/KOH | N/A | uokerbala.edu.iqthepharmajournal.com |

| Pyrazoline | Cyclization of Chalcone | Chalcone, Hydrazine Hydrate, Ethanol/Acetic Acid | Chalcone | thepharmajournal.comgrafiati.com |

| Pyrazoline | Cyclization of Chalcone | Chalcone, Thiosemicarbazide, Alkaline medium | Chalcone | core.ac.uk |

Pyridine and Pyrimidine (B1678525) Derivatives

The benzothiazole nucleus can be integrated with six-membered heterocyclic rings like pyridine and pyrimidine.

Pyridine derivatives have been synthesized by reacting 2-chloropyridine-3-carboxylic acid with substituted 2-(p-aminobenzenesulfonylamido)benzothiazoles. researchgate.net This condensation is typically facilitated by copper powder and potassium carbonate in a high-boiling solvent like 2-ethoxyethanol. researchgate.net

Pyrimidine derivatives , particularly fused systems like pyrimido[2,1-b]benzothiazoles, are efficiently synthesized via a one-pot, three-component reaction. scirp.orgresearchgate.net This method involves heating a mixture of a 2-aminobenzothiazole, a benzaldehyde derivative, and a compound with an active methylene (B1212753) group (such as ethyl acetoacetate, acetylacetone, or a malonate derivative) under solvent-free conditions. scirp.orgresearchgate.net Another approach involves the reaction of 2-benzothiazolyl guanidine (B92328) with α,β-unsaturated carbonyl compounds. rsc.org

| Derivative | Synthetic Route | Key Reagents | Key Features | Reference |

| Pyridine | Condensation | 2-Chloropyridine-3-carboxylic acid, 2-Aminobenzothiazole derivative, Cu powder | Forms a pyridine ring attached to the benzothiazole core | researchgate.net |

| Pyrimidine | Three-component reaction | 2-Aminobenzothiazole, Aldehyde, β-Ketoester | One-pot synthesis of fused pyrimido[2,1-b]benzothiazole system | scirp.orgresearchgate.net |

| Pyrimidine | Cyclocondensation | 2-Benzothiazolyl guanidine, α,β-Unsaturated carbonyls | Forms pyrimidine ring from a guanidine precursor | rsc.org |

Thiazine Derivatives

The synthesis of benzothiazine derivatives often starts from 2-aminobenzenethiols, which can be obtained by the alkaline hydrolysis of 2-aminobenzothiazoles. isuct.ru These 2-aminobenzenethiols can then undergo cyclocondensation with various partners. For example, reaction with β-keto esters or β-diketones under microwave irradiation or catalyzed by baker's yeast can produce 4H-benzo-1,4-thiazines. beilstein-journals.org Another method involves the reaction of 2-aminobenzenethiols with ethyl 2-chloroacetoacetate in refluxing ethanol. openmedicinalchemistryjournal.com

4-Thiazolidinone (B1220212) Derivatives

A widely reported and efficient method for synthesizing 4-thiazolidinone derivatives attached to a benzothiazole core involves a two-step process. rdd.edu.iqresearchgate.net

Schiff Base Formation: 2-aminobenzothiazole (which can be substituted, e.g., 2-amino-6-methoxybenzothiazole) is condensed with a substituted aromatic aldehyde in a solvent like ethanol, often under reflux, to form an intermediate Schiff base (imine). researchgate.netnih.gov

Cyclocondensation: The resulting Schiff base is then reacted with a mercaptoalkanoic acid, most commonly thioglycolic acid, to form the 4-thiazolidinone ring. jetir.orgresearchgate.net This cyclization is typically carried out by refluxing the reactants in a solvent such as 1,4-dioxane (B91453) with a catalytic amount of anhydrous zinc chloride. nih.gov

| Starting Material | Intermediate | Key Reagents for Cyclization | Product | Reference |

| 2-Aminobenzothiazole | Schiff Base (from aldehyde condensation) | Thioglycolic Acid, ZnCl2 | 2-Aryl-3-(benzothiazolyl)-1,3-thiazolidin-4-one | researchgate.netnih.gov |

| Substituted 2-Aminobenzothiazole | Azoimine Derivative | α-Mercaptoacetic Acid | Thiazolidin-4-one with azo linkage | rdd.edu.iq |

| 2-Aminobenzothiazole | Schiff Base (from pyrazolone) | Thioglycolic Acid | 4-Thiazolidinone linked to a pyrazole-benzothiazole imine | jetir.orgresearchgate.net |

Coordination Chemistry: Metal Complex Synthesis from this compound-Derived Ligands

The nitrogen and sulfur atoms within the benzothiazole ring system, especially in derivatives like Schiff bases, are excellent coordinating sites for metal ions. jmaterenvironsci.comnih.gov This has led to the synthesis of a wide variety of metal complexes.

The general synthetic strategy involves the prior preparation of a suitable ligand, typically a Schiff base derived from the condensation of 2-aminobenzothiazole with an aldehyde (e.g., o-vanillin or substituted benzaldehydes). jmaterenvironsci.comnih.govveterinaria.org The resulting ligand is then reacted with a metal salt, such as the chloride or acetate (B1210297) salt of copper(II), cobalt(II), nickel(II), manganese(II), or zinc(II). nih.govveterinaria.org The complexation reaction is usually performed by refluxing the ligand and the metal salt in an ethanolic solution. jmaterenvironsci.com The resulting metal complexes precipitate upon cooling or pouring the reaction mixture into water and can be purified by recrystallization. jmaterenvironsci.com These studies have shown that the ligands can coordinate to the metal centers, leading to complexes with diverse geometries, such as distorted square planar for some copper complexes. jmaterenvironsci.com

| Ligand Type | Metal Ions | Synthetic Method | Reference |

| Schiff Base (from Knoevenagel condensate) | Cu(II) | Refluxing ethanolic solutions of ligand and copper acetate | jmaterenvironsci.com |

| Schiff Base (from substituted aldehydes) | Co(II), Mn(II), Ni(II), Cu(II) | Reaction of Schiff bases with metal chlorides | veterinaria.orgveterinaria.org |

| Schiff Base (o-vanillidene-2-aminobenzothiazole) | Mn(II), Co(II), Ni(II), Cu(II), Zn(II) | Reaction with metal salts in a 1:1 or 2:1 ligand-to-metal ratio | nih.gov |

| Azo dye (from 4-hydroxycoumarin) | Cd(II), Zn(II), Co(II), Ni(II), Cu(II) | Direct reaction of metal chlorides with the ligand in an alkaline solution | researchgate.net |

Transition Metal Complexes

Detailed studies on the synthesis and characterization of stable transition metal complexes where this compound acts as a direct ligand are not extensively reported. Some research indirectly involves this compound:

Nickel Complexes: In the context of cyclization reactions, zerovalent nickel complexes have been used in reactions involving this compound. However, these studies focus on the resulting organic products rather than the isolation and characterization of a stable this compound-nickel complex. For instance, one study reports the reaction of this compound to produce 2-allenylbenzothiazole in the presence of nickel complexes, but does not detail the formation of a [Ni(this compound)] complex. researchgate.net

It is important to note that the majority of research on benzothiazole-metal complexes involves derivatives such as 2-amino-6-methoxybenzothiazole, where the amino group and the heterocyclic nitrogen atom act as effective coordination sites for a wide range of transition metals. The electronic and steric properties of the methoxy (B1213986) group in this compound may lead to different coordination behavior, which remains a largely unexplored area of research.

Proton Transfer Salt Formation and Complexation

There is a lack of specific scientific literature describing the formation of proton transfer salts from this compound and their subsequent use in forming metal complexes. The basicity of the nitrogen atom in the benzothiazole ring could potentially allow for protonation under acidic conditions, but detailed studies on the isolation and characterization of such salts and their reactions with metal ions are not available.

Research in this area has predominantly focused on other benzothiazole derivatives, where different substituent groups influence the electronic properties and basicity of the molecule, making them more amenable to proton transfer and subsequent complexation.

Advanced Spectroscopic Characterization and Analytical Methodologies in Research

Vibrational Spectroscopy Applications

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman techniques, is instrumental in identifying the functional groups and characterizing the bonding framework of 2-Methoxybenzothiazole.

Extensive vibrational investigations have been conducted on methoxy-substituted benzothiazole (B30560) derivatives, providing a solid foundation for interpreting the spectra of this compound. nih.govchemsrc.comsigmaaldrich.com The FTIR spectrum provides information on the fundamental vibrations of the molecule. For instance, in 2-bromo-6-methoxybenzothiazole, a compound with the same core structure, a characteristic C=N stretching vibration is observed around 1595 cm⁻¹. Aromatic C–H stretching bands are typically seen near 3034 cm⁻¹.

In related derivatives, such as those of 2-amino-6-methoxybenzothiazole (B104352), key IR bands include those for C=O stretching around 1700 cm⁻¹, C-H stretching at approximately 2916 cm⁻¹, and C-O stretching near 1210 cm⁻¹. iosrjournals.org Theoretical and experimental studies on compounds like 2-amino-4-methoxybenzothiazole (B160982) and 2-phenoxymethylbenzothiazole have utilized both FTIR and FT-Raman spectroscopy to perform detailed vibrational assignments. nih.govresearchgate.net These analyses help in understanding the influence of substituents on the skeletal frequencies of the benzothiazole ring. nih.gov

Table 1: Characteristic Vibrational Frequencies for Methoxybenzothiazole Derivatives

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference Compound |

|---|---|---|

| Aromatic C-H Stretch | ~3034 | 2-Bromo-6-methoxybenzothiazole |

| Aliphatic C-H Stretch (Methoxy) | ~2916 | 2-amino-6-methoxybenzothiazole derivative iosrjournals.org |

| C=N Stretch (Thiazole Ring) | ~1595 | 2-Bromo-6-methoxybenzothiazole |

| C-O Stretch (Methoxy) | ~1210 | 2-amino-6-methoxybenzothiazole derivative iosrjournals.org |

Electronic Spectroscopy

Electronic spectroscopy is employed to study the electronic transitions within the molecule, providing information on its conjugation and chromophoric systems.

The UV-Vis spectrum of benzothiazole derivatives is characterized by absorption bands corresponding to π→π* and n→π* electronic transitions within the aromatic system. nih.gov For 2-bromo-6-methoxybenzothiazole, an absorption maximum (λmax) is reported at 276.5 nm when measured in ethanol (B145695), which is attributed to π→π* transitions. The electronic structure and transitions of related molecules like 2-amino-4-methoxybenzothiazole have been analyzed using UV-Visible spectroscopy in conjunction with theoretical studies to understand the energies of frontier molecular orbitals. nih.gov The preparation of novel Schiff bases and metal complexes derived from 2-amino-6-methoxybenzothiazole is also routinely monitored and confirmed using UV-Vis spectroscopy. researchgate.netresearchgate.net

Table 2: Electronic Absorption Data for a Methoxybenzothiazole Derivative

| Compound | Solvent | λmax (nm) | Transition Type |

|---|---|---|---|

| 2-Bromo-6-methoxybenzothiazole | Ethanol | 276.5 | π→π* |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing precise information about the chemical environment of hydrogen and carbon atoms.

The ¹H and ¹³C NMR spectra provide a definitive fingerprint of the this compound structure. In closely related analogs like 6-methoxy-2-methylbenzothiazole (B1346599), the methoxy (B1213986) group protons (–OCH₃) appear as a sharp singlet at approximately δ 3.85 ppm. chemicalbook.com The aromatic protons on the benzene (B151609) ring typically resonate in the region of δ 7.0–7.8 ppm, with their specific chemical shifts and coupling patterns depending on their position relative to the methoxy group and the fused thiazole (B1198619) ring. chemicalbook.com Studies on various derivatives of 2-amino-6-methoxybenzothiazole consistently report the methoxy proton signal in the δ 3.8-4.0 ppm range. nih.gov

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The methoxy carbon (–OCH₃) signal is typically found around δ 55-60 ppm. Aromatic and thiazole ring carbons resonate in the downfield region (δ 110-170 ppm), with quaternary carbons (such as C2 of the thiazole ring) often showing distinct chemical shifts. nih.govlibretexts.org The characterization of Schiff bases and other derivatives of 2-amino-6-methoxybenzothiazole is routinely confirmed by both ¹H and ¹³C NMR spectroscopy. researchgate.netresearchgate.net

Table 3: Representative NMR Chemical Shifts for Methoxybenzothiazole Analogs

| Nucleus | Assignment | Chemical Shift (δ, ppm) | Reference Compound |

|---|---|---|---|

| ¹H | -OCH₃ | ~3.85 | 6-Methoxy-2-methylbenzothiazole chemicalbook.com |

| ¹H | Aromatic Protons | 7.0 - 7.8 | 6-Methoxy-2-methylbenzothiazole chemicalbook.com |

| ¹³C | -OCH₃ | 55 - 60 | General Range libretexts.org |

| ¹³C | Aromatic & Thiazole Carbons | 110 - 170 | General Range libretexts.org |

Mass Spectrometry and Elemental Analysis

Mass spectrometry (MS) and elemental analysis are used to determine the molecular weight and elemental composition of this compound, confirming its molecular formula.

The molecular formula of this compound is C₈H₇NOS, corresponding to a molecular weight of approximately 165.21 g/mol . Mass spectrometry of related compounds confirms the expected molecular ions. For example, the mass spectrum of 6-methoxy-2-methylbenzothiazole shows a molecular ion peak at m/z = 179. chemicalbook.com A hydrazino derivative of 2-amino-6-methoxybenzothiazole shows a protonated molecular ion [M+H]⁺ at m/z = 252. iosrjournals.org The mass spectrum for this compound would be expected to show a molecular ion peak [M]⁺ at m/z = 165. Common fragmentation patterns would involve the loss of a methyl radical (–CH₃) from the methoxy group to give a fragment at m/z = 150, or the loss of a formyl radical (–CHO) to give a fragment at m/z = 136.

Elemental analysis provides the percentage composition of each element in the compound, which can be compared against theoretical values calculated from the molecular formula. For C₈H₇NOS, the theoretical composition is Carbon (C) 58.16%, Hydrogen (H) 4.27%, Nitrogen (N) 8.48%, Oxygen (O) 9.68%, and Sulfur (S) 19.41%. Experimental values for synthesized derivatives typically show close agreement with calculated percentages, thus validating the compound's purity and identity. iosrjournals.orgnih.gov

Table 4: Molecular Formula and Composition of this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₈H₇NOS |

| Molecular Weight | 165.21 g/mol |

| Calculated %C | 58.16% |

| Calculated %H | 4.27% |

| Calculated %N | 8.48% |

| Calculated %O | 9.68% |

| Calculated %S | 19.41% |

Mass Spectral Characterization

Mass spectrometry is a fundamental technique for determining the molecular weight and fragmentation pattern of this compound and its derivatives. For instance, in the characterization of related compounds like 2-amino-6-methoxybenzothiazole, the molecular ion peak confirms the molecular weight. High-resolution mass spectrometry (HRMS) is particularly valuable for resolving ambiguous molecular ion peaks and confirming the elemental composition with high accuracy.

Derivatives of this compound, such as azo dyes and Schiff bases, also have their structures confirmed through mass spectrometry. The mass spectrum of a novel azo dye ligand derived from 2-amino-6-methoxybenzothiazole showed a prominent base peak at m/z+ = 318.3, which was consistent with the expected molecular weight, providing strong evidence for its formation. researchgate.net Similarly, the mass spectra of metal complexes of these ligands are analyzed to understand their structure and fragmentation patterns. researchgate.netchemicalpapers.com

Elemental Microanalysis (CHNS)

Elemental microanalysis (CHNS) is a crucial technique for verifying the elemental composition of newly synthesized compounds. It provides the percentage of carbon, hydrogen, nitrogen, and sulfur in a sample, which is then compared to the calculated theoretical values based on the proposed molecular formula. ubc.ca This analysis is routinely used to confirm the purity and composition of this compound derivatives and their metal complexes. chemicalpapers.comchemmethod.comresearchgate.net For instance, the elemental analysis of Schiff bases derived from 2-amino-6-methoxybenzothiazole and their metal complexes has been reported to be in good agreement with the calculated values, thus confirming their proposed structures. researchgate.netmdpi.com The accuracy of this technique is critical, with publications in prominent chemistry journals often requiring the measured values to be within ±0.4% of the calculated values. ubc.ca

Below is a table showcasing representative data for the elemental analysis of a Schiff base derived from 2-amino-6-methoxybenzothiazole.

| Element | Calculated (%) | Found (%) |

| C | 42.85 | 42.56 |

| H | 2.88 | 2.96 |

| N | 19.99 | 19.88 |

This table presents the calculated and experimentally found elemental composition for a derivative of this compound, (5-(6-methoxybenzothiazol-2-yl)-1,3,4-oxadiazole-2-thiol), highlighting the close correlation that confirms the compound's synthesis. nih.gov

Structural Elucidation Techniques

X-ray Diffraction (XRD) and Single Crystal X-ray Diffraction

X-ray diffraction (XRD) is a powerful, non-destructive technique for characterizing the crystalline structure of materials. forcetechnology.com It provides information on the atomic and molecular arrangement within a crystal. pdx.edu For derivatives of this compound, XRD is used to confirm the crystalline nature of the synthesized compounds and their metal complexes. chemicalpapers.comresearchgate.net The diffraction pattern, a unique fingerprint for each crystalline material, is compared against international databases to identify the crystal structure. forcetechnology.com

Single crystal X-ray diffraction offers a more detailed three-dimensional structural analysis. uol.de This technique has been employed to elucidate the precise molecular geometry, including bond lengths and angles, of this compound derivatives. For example, the crystal structure of a cobalt(II) complex with 6-methoxybenzothiazole-2-carboxylate was determined using single crystal X-ray diffraction, revealing the coordination environment around the metal center. researchgate.net Similarly, the structures of Schiff bases derived from 2-amino-6-methoxybenzothiazole have been confirmed by this method. researchgate.net This technique is instrumental in resolving structural ambiguities and understanding intermolecular interactions, such as hydrogen bonding.

The following table summarizes key crystallographic data obtained for a derivative of this compound.

| Parameter | Value |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 5.9308(2) |

| b (Å) | 10.9695(3) |

| c (Å) | 14.7966(4) |

| α (°) | 100.5010(10) |

| β (°) | 98.6180(10) |

| γ (°) | 103.8180(10) |

| Volume (ų) | 900.07(5) |

This table displays the unit cell parameters for a substituted 1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indole, a complex heterocyclic system whose structure was confirmed by single crystal X-ray diffraction. mdpi.com

Thermal Analysis Techniques

Thermogravimetric Analysis (TG-DTA)

Thermogravimetric analysis (TGA) and differential thermal analysis (DTA) are thermal analysis techniques used to study the thermal stability and decomposition of materials. etamu.eduabo.fi TGA measures the change in mass of a sample as a function of temperature, while DTA measures the temperature difference between a sample and a reference material. eag.com When used together (TG-DTA), they provide comprehensive information about physical and chemical changes that occur upon heating, such as decomposition, oxidation, and phase transitions. chemicalpapers.comresearchgate.net

For this compound derivatives, TG-DTA is used to assess their thermal stability. For instance, the thermal behavior of metal complexes of ligands derived from 2-amino-6-methoxybenzothiazole has been investigated using TG-DTA to understand their decomposition patterns. chemicalpapers.comresearchgate.net The analysis of a manganese complex of a Schiff base derived from pyridoxal (B1214274) and 2-aminobenzothiazole (B30445), a related compound, showed a multi-step decomposition process, with the loss of water and other small molecules at specific temperatures. chemmethod.com

Surface and Morphological Characterization

The surface morphology of this compound derivatives and related materials is often investigated using techniques like scanning electron microscopy (SEM). SEM provides high-resolution images of the sample surface, revealing information about its topography and composition. For example, SEM has been used to study the surface morphology of steel before and after the application of 2-amino-6-methoxybenzothiazole as a corrosion inhibitor, confirming the formation of a protective film. dntb.gov.ua In the study of novel azo derivatives of 2-amino-6-methoxybenzothiazole, field emission scanning electron microscopy (FE-SEM) was employed to examine the particle distribution, surface characteristics, and morphology of the synthesized compounds. kashanu.ac.irscispace.com One study found that a ligand appeared as compact, intertwined crystalline structures with an average particle size of 61.37 nm. kashanu.ac.ir

Field Emission Scanning Electron Microscopy (FE-SEM)

Field Emission Scanning Electron Microscopy (FE-SEM) is a high-resolution imaging technique that utilizes a focused beam of electrons to produce detailed images of a sample's surface topography. cuni.cz This method provides clearer and less electrostatically distorted images with spatial resolution down to the nanometer scale, making it superior to conventional Scanning Electron Microscopy (SEM) for analyzing nanomaterials. cuni.czukm.my

In the context of research involving this compound derivatives, FE-SEM is employed to study the surface properties and particle size of newly synthesized compounds, particularly metal complexes. For instance, in studies of complexes derived from 2-amino-6-methoxybenzothiazole, FE-SEM analysis revealed the surface morphology of the materials. researchgate.netscispace.com One study showed that a Cu(II) complex formed heterogeneous spherical crystals with an average particle size of 65.6 nm. researchgate.net The observation that these complexes were within the nanoscale is significant, as this feature can be crucial for various applications, including in medicine. researchgate.net Similarly, FE-SEM has been used to characterize the surface of ligands and their metal complexes, providing data on particle size and cluster formation at high magnification. impactfactor.org

X-ray Photoelectron Spectroscopy (XPS) for Surface Interaction Analysis

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a powerful surface-sensitive quantitative technique used to determine the elemental composition, chemical state, and electronic state of elements within the top 1 to 10 nanometers of a material's surface. micro.org.aucea.frunimi.it The method involves irradiating a sample with soft X-rays, which causes the emission of core-level electrons. micro.org.au The binding energy of these emitted photoelectrons is characteristic of the element and its chemical environment, providing detailed chemical information. cea.fr

XPS has been instrumental in studying the surface interaction and anticorrosion properties of this compound derivatives. In a study investigating the corrosion inhibition of 2-amino-6-methoxybenzothiazole (2AMB) on steel surfaces in an acidic and saline medium, XPS was used to confirm the interaction of the inhibitor with the steel. researchgate.net The analysis showed that the 2AMB molecules formed a stable, self-assembled monolayer film on the steel surface through a combination of physical and chemical adsorption. researchgate.net Similarly, XPS analysis of 2-mercaptobenzothiazole (B37678) (MBTH) on an aluminum alloy surface suggested that the molecule adsorbs onto the surface via an N-S-bridge configuration. rsc.org These studies demonstrate the utility of XPS in elucidating the mechanisms of surface protection and molecular adsorption for benzothiazole compounds.

Chromatographic Techniques for Reaction Monitoring and Purity Assessment

Chromatography is a fundamental set of laboratory techniques for the separation of mixtures. It is widely used in research involving this compound for monitoring the progress of chemical reactions and assessing the purity of the resulting products.

Thin Layer Chromatography (TLC)

Thin Layer Chromatography (TLC) is a simple, rapid, and sensitive chromatographic method used to separate components in a mixture, determine the number of components, and check the purity of a compound. umass.edu It is frequently utilized to monitor the progress of a chemical reaction by observing the disappearance of reactant spots and the appearance of product spots on a TLC plate. umass.edu

In the synthesis of various derivatives of this compound, TLC is a standard monitoring tool. For example, the synthesis of 4-thiazolidinone (B1220212) derivatives from 2-amino-6-methoxybenzothiazole was monitored by TLC on silica (B1680970) gel plates using a mobile phase of toluene (B28343) and ethyl acetate (B1210297). nih.gov Likewise, the preparation of 6-methoxybenzothiazole-2-carboxyamide from its corresponding ester was followed by TLC with a dichloromethane (B109758)/methanol solvent system. arkat-usa.org The technique is also applied in the synthesis of hydrazones and during multi-step reactions to ensure each step proceeds to completion before continuing. nih.goviosrjournals.org

| Reaction Monitored | Stationary Phase | Mobile Phase (v/v) | Reference |

| Synthesis of 4-thiazolidinones from 2-amino-6-methoxybenzothiazole derivatives | Silica Gel | Toluene:Ethyl Acetate (3:1) | nih.gov |

| Synthesis of Hydrazones from 2-amino-6-methoxybenzothiazole derivatives | Silica Gel | Toluene:Ethyl Acetate (3:1) | nih.gov |

| Synthesis of 6-Methoxybenzothiazole-2-carboxyamide | Silica Gel 60 F254 | Dichloromethane:Methanol (95:5) | arkat-usa.org |

| Synthesis of Ethyl 6-hydroxybenzothiazole-2-carboxylate | Silica Gel 60 F254 | Dichloromethane:Methanol (95:5) | arkat-usa.org |

| Synthesis of Ethyl [(6-methoxy-1,3-benzothiazol-2-yl)amino]acetate | Not Specified | Not Specified | iosrjournals.org |

High-Performance Liquid Chromatography (HPLC) in Method Development

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for the separation, identification, and quantification of components in a mixture. wjpmr.com It is highly valued for its precision and is widely used in pharmaceutical analysis for assessing purity, isolating impurities, and in method development for new chemical entities. wjpmr.com

HPLC methods have been developed for the analysis of this compound derivatives. For instance, 2-amino-4-methoxybenzothiazole and 2-amino-6-methoxybenzothiazole can be analyzed using a reverse-phase (RP) HPLC method. sielc.comsielc.com These methods are scalable and can be employed for preparative separation to isolate impurities. sielc.comsielc.comsielc.com The purity of compounds like 2-cyano-6-methoxybenzothiazole (B49272) and 2-amino-4-methoxybenzothiazole has been confirmed to be greater than 98% using HPLC. sigmaaldrich.comtcichemicals.com

| Compound Analyzed | Column Type | Mobile Phase Components | Application | Reference |

| 2-Amino-4-methoxybenzothiazole | Newcrom R1 | Acetonitrile (MeCN), Water, Phosphoric Acid | Analysis, Impurity Isolation, Pharmacokinetics | sielc.com |

| 2-Amino-6-methoxybenzothiazole | Newcrom R1 | Acetonitrile (MeCN), Water, Phosphoric Acid | Analysis, Impurity Isolation, Pharmacokinetics | sielc.comsielc.com |

| 2-Cyano-6-methoxybenzothiazole | Not Specified | Not Specified | Purity Assay (≥96.5%) | sigmaaldrich.com |

| 2-Amino-4-methoxybenzothiazole | Not Specified | Not Specified | Purity Assay (>98.0%) | tcichemicals.com |

For applications compatible with mass spectrometry (MS), the phosphoric acid in the mobile phase is typically replaced with formic acid. sielc.comsielc.com

Conductometric Studies

Conductometric studies involve the measurement of the electrical conductivity of a solution to provide information about its ionic content and behavior. In coordination chemistry, molar conductivity measurements are crucial for determining whether a metal complex behaves as an electrolyte in a given solvent. researchgate.net This helps in elucidating the structure of the complex, for example, by indicating whether anions are part of the coordination sphere or exist as free counter-ions. researchgate.net

This technique has been applied to characterize metal complexes derived from 2-amino-6-methoxybenzothiazole. By dissolving the complexes in a solvent like dimethylformamide (DMF) or ethanol at a known concentration (e.g., 10⁻³ M) and measuring the conductivity, researchers can distinguish between ionic and non-ionic (non-electrolytic) compounds. researchgate.netpharmascholars.comchemmethod.com For example, a palladium(II) complex of a ligand derived from 2-amino-6-methoxybenzothiazole was found to have a molar conductivity of 78 ohm⁻¹·cm²·mol⁻¹, indicating it is ionic in nature. researchgate.net In contrast, other complexes have shown low conductivity values, suggesting they are non-electrolytes. researchgate.net These findings are vital for proposing the correct geometric structures for these complexes in solution. pharmascholars.com

Computational and Theoretical Studies on 2 Methoxybenzothiazole Systems

Quantum Chemical Calculations

Quantum chemical calculations are powerful tools for investigating the properties of molecules at the atomic and electronic levels. Methodologies such as Density Functional Theory (DFT) are commonly employed to predict molecular structure, vibrational spectra, and electronic characteristics, providing insights that complement experimental findings.

Density Functional Theory (DFT) for Structural and Electronic Characterization

DFT is a computational method that models the electronic structure of many-body systems. It is widely used to determine the optimized geometry and electronic properties of molecules like benzothiazole (B30560) derivatives. Such studies typically involve selecting a functional (e.g., B3LYP) and a basis set (e.g., 6-311++G(d,p)) to solve the Schrödinger equation approximately. While this methodology is standard for related compounds, specific results for 2-methoxybenzothiazole are not available in the literature.

Vibrational Frequency Calculations and Total Energy Distribution (TED)

Following geometric optimization, vibrational frequency calculations are often performed to predict the infrared and Raman spectra of a molecule. The results help in the assignment of experimental spectral bands to specific vibrational modes. Total Energy Distribution (TED) analysis is then used to quantify the contribution of individual internal coordinates to each normal mode, offering a detailed understanding of the molecule's vibrations. This type of analysis has not been published for this compound.

Electronic Structure Analysis (Frontier Molecular Orbitals, HOMO-LUMO)

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a crucial parameter for determining molecular reactivity and kinetic stability. A detailed analysis of the HOMO-LUMO energies and their distribution for this compound has not been reported.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

NBO analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It examines charge delocalization, hyperconjugative interactions, and lone pair electron donations from donor (Lewis base) to acceptor (Lewis acid) orbitals. This analysis quantifies the stabilization energy associated with these interactions, offering insight into the molecule's electronic stability. A specific NBO analysis for this compound is not documented.

Solvent Effect on Spectroscopic Properties

The spectroscopic properties of a molecule can be significantly influenced by its solvent environment. Computational models, such as the Polarizable Continuum Model (PCM), are used in conjunction with DFT to simulate the effect of different solvents on electronic transitions and spectroscopic behavior. These calculations can predict solvatochromic shifts observed in UV-Vis spectra. Studies detailing the theoretical solvent effects on the spectroscopic properties of this compound are currently unavailable.

Ab Initio and Semi-Empirical Methods

Computational chemistry provides powerful tools for investigating the molecular properties of this compound and its derivatives. Ab initio and semi-empirical methods are foundational in these studies, offering a balance between accuracy and computational cost.

Ab Initio Methods: These methods derive solutions from first principles, using the Schrödinger equation without experimental data. The Hartree-Fock (HF) method is a common starting point, but Density Functional Theory (DFT) has become the workhorse for its favorable balance of cost and accuracy. mpg.de DFT methods like B3LYP and BLYP, often paired with basis sets such as 6-311G(d,p), are frequently used to study benzothiazole systems. nih.gov

Research on related structures, such as 2-(4-methoxyphenyl)benzo[d]thiazole, has shown that DFT calculations, particularly the B3LYP functional, are superior to the scaled HF approach for determining molecular properties like vibrational frequencies. nih.gov These calculations are used to optimize molecular geometry, predict infrared (IR) and Raman spectra, and analyze electronic structures. nih.govnih.gov For instance, quantum chemistry calculations on 2-mercaptobenzothiazole (B37678) using HF and DFT methods have been employed to compute optimized geometry and harmonic vibrational frequencies, showing good agreement with experimental data. nih.gov

Semi-Empirical Methods: These methods simplify calculations by incorporating experimental parameters, making them faster than ab initio approaches and suitable for larger molecules. uomustansiriyah.edu.iq They are based on the Hartree-Fock formalism but involve approximations, such as the Neglect of Diatomic Differential Overlap (NDDO). uomustansiriyah.edu.iq Common semi-empirical methods include:

MNDO (Modified Neglect of Diatomic Overlap)

AM1 (Austin Model 1)

PM3 (Parametric Method 3)

These methods are particularly useful for initial geometric optimizations before applying more rigorous computational techniques. frontiersin.org For example, in Quantitative Structure-Activity Relationship (QSAR) studies, molecular structures are often optimized first with a molecular mechanics force field, followed by further optimization using a semi-empirical method to find the lowest energy conformation. frontiersin.org While faster, a poor agreement can sometimes be found between ab initio and AM1 results, highlighting the trade-offs between speed and accuracy. mendeley.com

| Method Type | Specific Method | Typical Application | Key Advantage | Reference |

|---|---|---|---|---|

| Ab Initio | Hartree-Fock (HF) | Initial geometry optimization, electronic structure | Based on first principles | nih.govnih.gov |

| Ab Initio (DFT) | B3LYP, BLYP | Geometry, vibrational frequencies, electronic properties | Good accuracy for a reasonable computational cost | nih.gov |

| Semi-Empirical | AM1, PM3 | Optimization of large molecules, initial screening | Computationally fast | uomustansiriyah.edu.iqfrontiersin.org |

Molecular Modeling and Dynamics

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target receptor, providing insights into the molecular basis of interaction. ijprajournal.com For this compound derivatives, docking simulations are crucial for identifying potential biological targets and understanding binding mechanisms.

In numerous studies, benzothiazole derivatives have been docked into the active sites of various enzymes and proteins to elucidate their inhibitory potential. The process typically involves retrieving the crystal structure of the target protein from a database like the Protein Data Bank (PDB), preparing the protein by removing water molecules and adding hydrogens, and then using software like AutoDock Vina or GLIDE to predict the binding mode and affinity (docking score) of the ligand. ijprajournal.commdpi.combiointerfaceresearch.com

Key findings from docking studies on benzothiazole derivatives include:

Antimicrobial Targets: Benzothiazole compounds have been docked against bacterial enzymes like E. coli dihydroorotase and dihydropteroate (B1496061) synthase (DHPS). mdpi.commdpi.com These studies revealed that the compounds can lodge into the active site, but their binding affinity can be influenced by the loss of essential hydrogen bonds compared to native ligands, which is sometimes compensated for by increased hydrophobic interactions. mdpi.com

Anticancer Targets: As potential anticancer agents, benzothiazole derivatives have been studied for their interaction with targets like DNA topoisomerase II and protein kinases such as p56lck. biointerfaceresearch.comresearchgate.net Docking simulations help identify key interactions with amino acid residues in the ATP-binding site of kinases, which is a common target for inhibitor development. biointerfaceresearch.com

Anti-inflammatory Targets: The anti-inflammatory potential of benzothiazole derivatives has been explored by docking them into the active site of cyclooxygenase (COX) enzymes. mdpi.com

The results of these simulations are often summarized by a docking score, which estimates the binding free energy. A more negative score typically indicates a stronger predicted binding affinity. These scores, along with analysis of hydrogen bonds and hydrophobic interactions, help rationalize the observed biological activity and guide the design of more potent derivatives. mdpi.com

| Derivative Class | Biological Target | PDB ID | Key Finding | Reference |

|---|---|---|---|---|

| Substituted Benzothiazoles | E. coli dihydroorotase | 2eg7 | Compounds lodged in the active site, displaying high hydrophobic interactions. | mdpi.com |

| N-arylsulfonylpyridones | Dihydropteroate synthase (DHPS) | - | Potent compounds showed interactions with Lys220 within the PABA pocket. | mdpi.com |

| Quinazolinone-Benzothiazoles | DNA topoisomerase II | - (Homology Model) | Synthesized compounds showed favorable docking results, suggesting potential as novel drugs. | researchgate.net |

| Benzothiazole-Thiazole Hybrids | p56lck Tyrosine Kinase | 1QPC | Identified structural requirements for inhibition and binding patterns in the hinge region. | biointerfaceresearch.com |

Pharmacophore mapping is a cornerstone of ligand-based drug design, used when the 3D structure of a biological target is unknown but a set of active ligands has been identified. ijpsonline.comresearchgate.net A pharmacophore represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic groups) that a molecule must possess to exert a specific biological activity. ijpsonline.com

For benzothiazole systems, pharmacophore modeling helps to:

Identify Key Features: By analyzing a series of active benzothiazole derivatives, computational programs can generate hypotheses about the critical chemical features responsible for their interaction with a receptor. thaiscience.info

Guide Drug Design: A validated pharmacophore model serves as a 3D query to search chemical databases for new, structurally diverse compounds that match the feature arrangement and are therefore likely to be active. thaiscience.info

Support QSAR Studies: The model provides a basis for aligning molecules in 3D-QSAR studies, which quantitatively correlate structural features with biological activity. researchgate.net

Studies on benzothiazole derivatives as p56lck kinase inhibitors have successfully used this approach. By developing a pharmacophore model from a set of known inhibitors, researchers identified key features like hydrogen bond acceptors and aromatic rings. This model was then used to build a statistically significant 3D-QSAR model, which could predict the activity of new compounds. researchgate.net Similarly, pharmacophore mapping of benzothiazinone derivatives identified crucial features for inhibiting the DprE1 enzyme in the fight against tuberculosis. researchgate.net The design of 2-aminobenzothiazole (B30445) derivatives as anticancer agents is another area where these principles are extensively applied to target a wide range of proteins, including various kinases and epigenetic enzymes. nih.gov

The biological activity of a molecule is intrinsically linked to its three-dimensional shape or conformation. Conformational analysis aims to identify the stable, low-energy conformations of a molecule, as this is typically the form that interacts with a biological target. nih.gov

For this compound systems, computational methods are used to perform a rigorous conformational analysis around freely rotatable bonds. nih.gov This is a critical first step before more complex calculations like docking or QSAR, as using an unstable, high-energy conformation can lead to inaccurate results. The analysis involves rotating specific bonds (like the C-O bond of the methoxy (B1213986) group) and calculating the energy of each resulting conformer to identify the most stable (lowest energy) structure. nih.govmdpi.com

The orientation of the methoxy group is of particular interest. Studies on related molecules like o-dimethoxybenzene have shown through ab initio calculations that while a coplanar orientation of the methoxy groups is most stable, a second stable conformation where one methoxy group is nearly perpendicular can exist with only a small energy difference. rsc.org This is stabilized by electrostatic and CH–O interactions. rsc.org Understanding the conformational preferences and energy barriers between different stable states of the this compound scaffold is essential for accurately modeling its interactions and stability.

Structure-Activity Relationship (SAR) Studies via Computational Approaches

Structure-Activity Relationship (SAR) analysis is a fundamental process in drug discovery that explores how modifications to a molecule's structure affect its biological activity. oncodesign-services.com Computational SAR methods, often termed Quantitative Structure-Activity Relationship (QSAR), use statistical and machine learning models to build a mathematical relationship between chemical structure and bioactivity. researchgate.net

The biological activity of this compound derivatives is governed by a combination of electronic and steric factors. Computational approaches provide quantitative descriptors to represent these properties and correlate them with activity.

Electronic Influences: These relate to the electron distribution within the molecule, which affects its reactivity and ability to form non-covalent interactions like hydrogen bonds and pi-pi stacking. Key electronic descriptors include:

HOMO-LUMO Energy Gap (ΔE): The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). A small gap generally indicates higher chemical reactivity. nih.gov

Dipole Moment and Polarizability: These describe the charge distribution and how easily the electron cloud can be distorted, influencing interactions with polar receptors.

Partial Atomic Charges: The charge on individual atoms, which helps identify sites for electrostatic interactions.

Studies have shown that substituents on the benzothiazole ring can significantly alter these electronic properties. For example, ab initio calculations on substituted polymers have demonstrated an inverse relationship between the HOMO-LUMO energy gap and nonlinear optical properties, a principle that extends to bioactivity where electronic factors are key. mendeley.com

Steric Influences: These relate to the size, shape, and conformation of the molecule, which determine how well it fits into a receptor's binding pocket. Descriptors for steric properties include molecular volume, surface area, and specific conformational parameters. The presence and position of substituents, like the methoxy group on the benzothiazole core, can introduce steric hindrance or provide favorable contacts, thereby modulating activity. researchgate.net

In 3D-QSAR studies, these influences are visualized using contour maps. For instance, a study on benzothiazinone derivatives generated contour maps that highlighted regions where steric bulk, electrostatic charges (positive or negative), and hydrophobic character would either enhance or decrease biological activity, providing a clear guide for designing more potent molecules. researchgate.net By systematically modifying the this compound scaffold and calculating these descriptors, researchers can build predictive QSAR models that accelerate the optimization of lead compounds. nih.govoncodesign-services.com

Impact of Polar Nature and Hydrophilic-Lipophilic Properties

The polarity and hydrophilic-lipophilic balance of this compound are critical molecular descriptors that influence its behavior in various chemical and biological systems. Computational studies provide valuable insights into these properties, which are fundamental to understanding its solubility, membrane permeability, and interaction with other molecules.

A key parameter in assessing the hydrophilic-lipophilic nature of a compound is the partition coefficient (logP), which quantifies its distribution between an octanol (B41247) and a water phase. A calculated XLogP3 value of 2.6 for this compound is available from the PubChem database. nih.gov This positive value indicates a degree of lipophilicity, suggesting that the molecule has a preference for non-polar environments over aqueous ones. This is a crucial factor in applications such as drug design, where lipophilicity governs the ability of a molecule to cross biological membranes.

Table 1: Calculated Physicochemical Properties of this compound

| Property | Value | Source |

| XLogP3 | 2.6 | PubChem nih.gov |

| Topological Polar Surface Area | 50.4 Ų | PubChem nih.gov |

Computational Studies in Materials Science Applications

Computational chemistry, particularly quantum chemical calculations, has become an indispensable tool for elucidating the mechanisms of corrosion inhibition at the molecular level. For benzothiazole derivatives, these studies often focus on the relationship between the electronic properties of the inhibitor molecule and its ability to adsorb onto a metal surface, thereby forming a protective layer.

The adsorption of an inhibitor like this compound onto a metal surface is largely governed by the interactions between the frontier molecular orbitals (FMOs) of the inhibitor and the d-orbitals of the metal. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. A higher HOMO energy (EHOMO) indicates a greater tendency for the molecule to donate electrons to the vacant d-orbitals of the metal, a key step in the chemisorption process. Conversely, a lower LUMO energy (ELUMO) suggests a greater ability of the molecule to accept electrons from the metal surface, leading to the formation of feedback bonds.

The energy gap (ΔE = ELUMO - EHOMO) between these orbitals is another critical parameter. A smaller energy gap generally implies higher reactivity and, in the context of corrosion inhibition, can lead to more effective adsorption and inhibition.

While specific quantum chemical calculations for this compound were not found in the provided search results, studies on structurally similar compounds provide valuable insights. For instance, the presence of the methoxy group (-OCH3) is expected to influence the electronic properties of the benzothiazole ring. As an electron-donating group, it would likely increase the electron density on the benzothiazole system, potentially leading to a higher EHOMO and stronger adsorption on the metal surface. This enhanced electron-donating ability can facilitate the formation of a coordinate covalent bond between the inhibitor and the metal.

The adsorption process can be further understood through parameters such as the fraction of electrons transferred (ΔN), which quantifies the electron flow between the inhibitor and the metal surface. A positive ΔN value indicates that the inhibitor donates electrons to the metal. The dipole moment (μ) also plays a role; a larger dipole moment can enhance the adsorption of the inhibitor onto the metal surface.

Molecular dynamics (MD) simulations can complement quantum chemical calculations by providing a dynamic picture of the adsorption process. These simulations can predict the orientation of the inhibitor molecules on the metal surface and calculate the adsorption energy, offering a more comprehensive understanding of the protective film's formation and stability.

Predictive ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Profiling

In the realm of drug discovery and development, as well as in assessing the environmental impact of chemicals, predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound is crucial. In silico ADMET profiling uses computational models to estimate these properties, allowing for the early identification of potentially problematic candidates and reducing the need for extensive experimental testing.

Absorption: This aspect of the ADMET profile predicts how well the compound is absorbed into the bloodstream from the site of administration. Key parameters include intestinal absorption, Caco-2 cell permeability, and oral bioavailability. The lipophilicity of this compound, as indicated by its calculated logP value, suggests it is likely to have good membrane permeability and, consequently, good absorption.

Distribution: This refers to how the compound is distributed throughout the body's tissues and fluids. Important parameters include plasma protein binding (PPB) and blood-brain barrier (BBB) penetration. Compounds with high PPB may have reduced efficacy, while BBB penetration is crucial for drugs targeting the central nervous system.

Metabolism: This part of the profile predicts the metabolic fate of the compound. It often focuses on interactions with cytochrome P450 (CYP) enzymes, which are responsible for the metabolism of a vast number of drugs. Predictions would indicate whether this compound is a substrate or an inhibitor of various CYP isoforms (e.g., CYP3A4, CYP2D6).

Excretion: This predicts the route and rate of elimination of the compound and its metabolites from the body, typically via urine or feces.

Toxicity: This is a broad category that includes predictions for various toxicological endpoints, such as mutagenicity (Ames test), cardiotoxicity (hERG inhibition), hepatotoxicity, and carcinogenicity. Early prediction of potential toxicities is vital for ensuring the safety of a compound.

Several computational tools and web servers, such as SwissADME, ProTox-II, and admetSAR, are commonly used to generate these predictions. noaa.gov An in silico ADMET study on a series of 2-hydroxy benzothiazole-based derivatives, for instance, showed that the compounds generally complied with Lipinski's rule of five, suggesting good drug-likeness properties. nih.gov Similar predictions for this compound would provide a valuable preliminary assessment of its pharmacokinetic and toxicological profile.

Table 2: Representative Parameters in a Predictive ADMET Profile for a Benzothiazole Derivative

| Category | Parameter | Predicted Outcome |

| Absorption | Human Intestinal Absorption | High |

| Caco-2 Permeability | High | |

| Distribution | Plasma Protein Binding | Moderate to High |

| Blood-Brain Barrier Penetrant | Yes/No | |

| Metabolism | CYP2D6 Inhibitor | Yes/No |

| CYP3A4 Inhibitor | Yes/No | |

| Toxicity | Ames Mutagenicity | Non-mutagenic |

| hERG Inhibition | Low/High Risk |

Biological and Pharmacological Research of 2 Methoxybenzothiazole Derivatives

Antioxidant Activity Studies

Interaction with Oxidative Stress Enzymes (e.g., Superoxide (B77818) Dismutase)

Derivatives of 2-methoxybenzothiazole have been investigated for their antioxidant properties and their interactions with enzymes involved in managing oxidative stress. Certain novel 6-methoxybenzothiazole-piperazine derivatives have demonstrated notable antioxidant activity in assays like the cupric reducing antioxidant capacity (CUPRAC) test. uit.no Molecular docking studies support these findings, suggesting that Superoxide Dismutase 1 (SOD1) could be a potential target for the antioxidant effects of this series of compounds. uit.noijper.org SODs are crucial antioxidant enzymes that catalyze the dismutation of superoxide radicals into molecular oxygen and hydrogen peroxide, playing a key role in protecting cells from oxidative damage. nih.govnih.gov

Furthermore, research into other related structures, such as flavonol derivatives containing a benzothiazole (B30560) moiety, has shown they can enhance the plant immune system by increasing the activity of SOD. colab.ws Studies on 2-amino-6-methoxybenzothiazole (B104352), a common precursor, also indicate an ability to neutralize free radicals, highlighting the antioxidant potential inherent in this chemical scaffold. researchgate.net Azo dye ligands derived from 2-amino-6-methoxybenzothiazole have also been found to possess good antioxidant properties as determined by the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging test. nih.govnih.gov

Anticancer and Antitumor Research

The this compound scaffold is a recurring feature in the design of novel anticancer agents, with derivatives showing activity against a range of cancer cell lines through various mechanisms.

Derivatives of this compound have demonstrated significant cytotoxic effects against several human cancer cell lines.

HeLa and MCF-7 Cells: Substituted phenylamino-based methoxybenzothiazole and methoxy (B1213986) methylbenzothiazole derivatives have exhibited potent cytotoxic activity against HeLa (cervical cancer) cell lines, with IC₅₀ values as low as 0.5 ± 0.02 µM. nih.govnih.gov Additionally, various 2-aminobenzothiazole (B30445) derivatives, which often feature methoxy substitutions, have been tested against both HeLa and MCF-7 (breast cancer) cell lines, showing a range of activities. nih.govacs.orgresearchgate.net For instance, a benzothiazole-substituted thiophene (B33073) derivative showed four times more anticancer activity against the MCF-7 cell line than the standard drug doxorubicin, with an IC₅₀ value of 9.39 μmol L–1. biorxiv.org

Human Endometrial Cancer Cells (MFE-296): The MFE-296 cell line, derived from a moderately differentiated human endometrial adenocarcinoma, has been a target for this compound-related compounds. pnrjournal.com A novel azo dye ligand, 2-[2-(6-methoxybenzothiazolyl)azo]-3,5-dimethyl benzoic acid (6-MBTAMB), derived from 2-amino-6-methoxybenzothiazole, and its Au(III) metal complex showed notable cytotoxicity against MFE-296 cells, with IC₅₀ values of 100.4 µg/ml and 43.44 µg/ml, respectively. nih.gov In vitro studies confirmed the uptake of these compounds by the cancer cells and their increased activity against them compared to normal cells. nih.govnih.gov

The table below summarizes the inhibitory activities of selected this compound derivatives against various cancer cell lines.

| Derivative Type | Cell Line | Reported Activity (IC₅₀) | Reference |

|---|---|---|---|

| Substituted phenylamino (B1219803) based methoxybenzothiazole | HeLa | 0.5 ± 0.02 µM | nih.govnih.gov |

| Substituted phenylamino based methoxy methylbenzothiazole | HeLa | 0.6 ± 0.29 µM | nih.govnih.gov |

| Azo dye ligand (6-MBTAMB) from 2-amino-6-methoxy benzothiazole | MFE-296 | 100.4 µg/ml | nih.gov |

| Au(III) complex of 6-MBTAMB | MFE-296 | 43.44 µg/ml | nih.gov |

| Benzothiazole substituted thiophene derivative | MCF-7 | 9.39 µmol L–1 | biorxiv.org |

A primary mechanism by which this compound derivatives exert their cytotoxic effects is through interaction with DNA. Research has shown that these compounds can bind to DNA, induce its cleavage, and intercalate between its base pairs.

Schiff bases derived from 2-amino-6-methoxybenzothiazole have been shown to bind to calf thymus DNA (CT-DNA) through an intercalative mode. nih.gov Gel electrophoresis studies further revealed that these Schiff bases can cleave pBR322 plasmid DNA without the need for external agents. nih.gov

Metal complexes incorporating benzothiazole ligands often exhibit enhanced DNA interaction capabilities.

DNA Binding and Intercalation: Cobalt(III) and Ruthenium(III) complexes with a ligand derived from 2-aminobenzothiazole have been identified as moderate DNA binding intercalators. researchgate.net The interaction and intercalation mode were confirmed through electronic absorption studies, fluorescence quenching, and viscosity measurements. researchgate.net

DNA Cleavage: These metal complexes also demonstrate significant DNA cleavage (nuclease) activity. researchgate.net Similarly, binuclear copper(II) complexes with Schiff base ligands can efficiently cleave supercoiled plasmid DNA into nicked and linear forms, likely through an oxidative mechanism. semanticscholar.org The active species responsible for the DNA scission are thought to be reactive oxygen species, such as hydroxyl radicals, generated by the complexes.

| Compound Type | Interaction with DNA | Mechanism | Reference |

|---|---|---|---|

| 2-Amino-6-methoxybenzothiazole Schiff Base | Binding and Cleavage | Intercalation; Cleaves plasmid DNA without external agents | nih.gov |

| Co(III) and Ru(III) Complexes of Benzothiazole Ligand | Binding and Cleavage | Moderate intercalation; Nuclease activity | researchgate.net |

| Binuclear Copper(II) Schiff Base Complex | Binding and Cleavage | Groove binding and electrostatic interaction; Oxidative cleavage | semanticscholar.org |

The benzothiazole scaffold is recognized as a valuable building block for developing kinase inhibitors.

FGF Receptor 2 (FGFR2): Molecular docking studies have explored the interaction of ligands derived from 2-amino-6-methoxybenzothiazole with the kinase domain of FGF Receptor 2. nih.govnih.gov This suggests a potential inhibitory role against FGFR2, a receptor tyrosine kinase often implicated in cancer.